![molecular formula C18H17FN4OS2 B2535747 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 894008-27-6](/img/structure/B2535747.png)
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as TAK-659 and belongs to the class of pyridazine derivatives that have shown promising results in the treatment of various diseases.
Scientific Research Applications
Synthesis and Anticancer Activity
Compounds with structural similarities to "2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide" have been synthesized and evaluated for their anticancer activities. For instance, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, which exhibited significant anticancer activity against various cancer cell lines, particularly melanoma types (Duran & Demirayak, 2012). This suggests that derivatives of the mentioned compound might have potential as anticancer agents, given their structural features that could interact with specific biological targets.
Pharmacological Evaluations
Other research focuses on the pharmacological evaluations of similar compounds. Wise et al. (1987) described the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, indicating a novel series of potential antipsychotic agents that do not interact with dopamine receptors, a unique property for antipsychotic drugs (Wise et al., 1987). This highlights the diverse therapeutic potentials of compounds within this chemical space, including possible applications in the treatment of psychiatric disorders.
Antioxidant Properties
Research by Ahmad et al. (2012) on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides demonstrated moderate to significant radical scavenging activity, indicating the antioxidant potential of such compounds (Ahmad et al., 2012). This suggests that derivatives of the compound could be explored for their antioxidant properties, which are beneficial in various diseases linked to oxidative stress.
Ligand-Protein Interactions and Photovoltaic Efficiency
Innovative studies like those conducted by Mary et al. (2020), where spectroscopic and quantum mechanical studies were performed on benzothiazolinone acetamide analogs, delve into ligand-protein interactions and even photovoltaic efficiency modeling. Such research underscores the multifaceted applications of these compounds, from drug design and biological interactions to potential uses in materials science, including dye-sensitized solar cells (Mary et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that the thiazole ring, a key structural component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways. These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, convulsion, neuroprotection, and tumor growth.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels. These could potentially include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS2/c1-11-18(26-12(2)21-11)15-7-8-17(23-22-15)25-10-16(24)20-9-13-3-5-14(19)6-4-13/h3-8H,9-10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQCNYSURTXAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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